
1-(Isocyanatomethyl)-3-methylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isocyanatomethyl)-3-methylcyclopentane: is an organic compound with the molecular formula C10H14N2O2 . It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-3-methylcyclopentane can be synthesized through the reaction of 3-methylcyclopentane with phosgene and a suitable amine. The reaction typically involves the following steps:
Formation of the intermediate carbamoyl chloride: This is achieved by reacting 3-methylcyclopentane with phosgene.
Reaction with an amine: The intermediate carbamoyl chloride is then reacted with an amine to form the desired isocyanate compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Isocyanatomethyl)-3-methylcyclopentane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize to form polyurethanes.
Substitution Reactions: Reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Alcohols: For urethane formation, common alcohols like methanol or ethanol are used.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reactions.
Temperature and Pressure: Reactions are typically carried out at moderate temperatures (50-100°C) and atmospheric pressure.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
1-(Isocyanatomethyl)-3-methylcyclopentane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of polyurethane foams, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of 1-(Isocyanatomethyl)-3-methylcyclopentane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and polyurethanes. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products.
Comparación Con Compuestos Similares
Toluene Diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
Hexamethylene Diisocyanate (HDI): Used in the production of polyurethane coatings.
Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams.
Uniqueness: 1-(Isocyanatomethyl)-3-methylcyclopentane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. Its cyclopentane ring provides rigidity, making it suitable for applications requiring durable and stable materials.
Propiedades
Número CAS |
82250-97-3 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-(isocyanatomethyl)-3-methylcyclopentane |
InChI |
InChI=1S/C8H13NO/c1-7-2-3-8(4-7)5-9-6-10/h7-8H,2-5H2,1H3 |
Clave InChI |
WDCCLGNQLRJZTG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


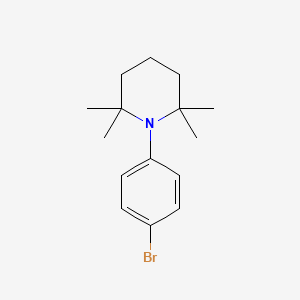
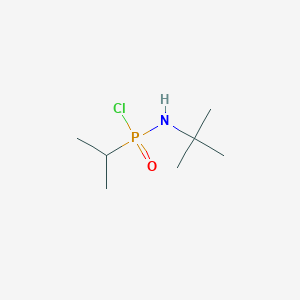
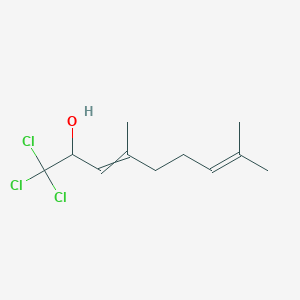
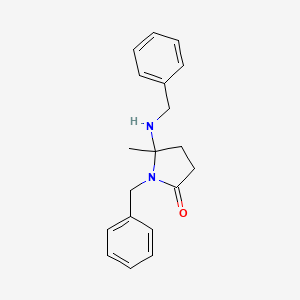
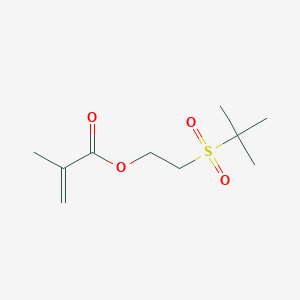



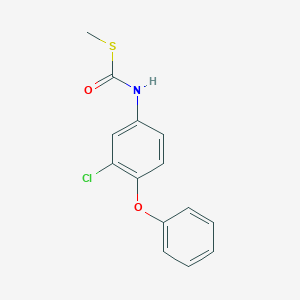
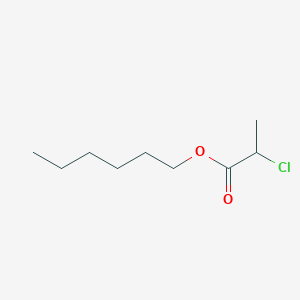
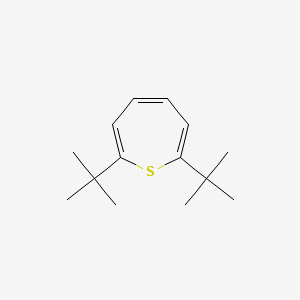
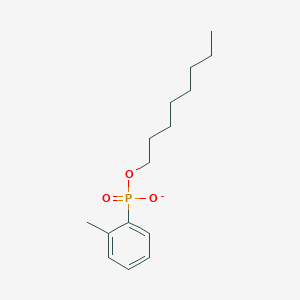
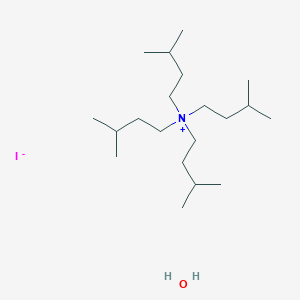
![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
